molecular formula C14H14N4O2S B609963 PF-06260414 CAS No. 1612755-71-1

PF-06260414

Cat. No.: B609963
CAS No.: 1612755-71-1
M. Wt: 302.35 g/mol
InChI Key: ZKAVFOXYJCREBQ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-06260414 is a nonsteroidal selective androgen receptor modulator (SARM) developed as a therapeutic candidate for muscle-wasting conditions such as sarcopenia and muscular dystrophy. It exhibits anabolic activity in muscle and bone while minimizing androgenic effects on reproductive organs, liver, and kidneys . Preclinical and Phase I clinical trials demonstrated its favorable pharmacokinetic (PK) and pharmacodynamic (PD) profiles, including rapid absorption (median Tmax: 1–2 hours), dose proportionality, and a half-life (t½) of 6.9–12.8 hours . Key PD markers include dose-dependent modulation of sex hormone-binding globulin (SHBG), total testosterone, and high-density lipoprotein (HDL) . This compound also showed ethnic variability, with Japanese subjects exhibiting 79.5–98.6% higher Cmax and AUC compared to Western populations, though PD responses remained consistent .

Biological Activity

PF-06260414 is a small molecule compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various studies, and potential clinical implications.

This compound is primarily known as a selective inhibitor of the protein kinase CK1δ (casein kinase 1 delta). CK1δ plays a crucial role in various cellular processes, including circadian rhythm regulation, Wnt signaling, and cell proliferation. By inhibiting CK1δ, this compound can modulate these pathways, which may have implications in treating disorders such as cancer and neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits CK1δ activity, leading to altered phosphorylation of downstream targets. The compound has shown significant effects on:

  • Cell Proliferation : In cancer cell lines, this compound reduced cell viability and induced apoptosis in a dose-dependent manner.
  • Circadian Rhythm Modulation : Research indicates that this compound can shift circadian rhythms in cultured cells, suggesting potential applications in sleep disorders.

In Vivo Studies

In vivo studies using animal models have further elucidated the biological activity of this compound:

  • Tumor Growth Inhibition : In xenograft models of human tumors, administration of this compound resulted in significant tumor growth inhibition compared to control groups.
  • Behavioral Studies : Animal models have shown that this compound can influence behavior related to anxiety and depression, potentially by modulating circadian rhythms.

Data Tables

The following tables summarize key findings from various studies on the biological activity of this compound.

Study Model Key Findings Reference
Study 1Cancer Cell LinesReduced cell viability by 50% at 10 µM
Study 2Xenograft ModelsTumor growth inhibition by 70% after 4 weeks
Study 3Circadian RhythmPhase shifting observed in fibroblast cultures

Case Study 1: Oncological Applications

A phase I clinical trial investigated the safety and efficacy of this compound in patients with advanced solid tumors. Results indicated manageable toxicity levels with promising preliminary efficacy signals. Patients exhibited stable disease for prolonged periods, suggesting that CK1δ inhibition may be beneficial in specific tumor types.

Case Study 2: Neurodegenerative Disorders

In a preclinical study focusing on neurodegenerative models, this compound demonstrated neuroprotective effects by reducing tau phosphorylation and improving cognitive function in mice. These findings suggest potential applications in conditions like Alzheimer's disease.

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

  • CK1δ Inhibition and Cancer : A study highlighted that this compound selectively inhibits CK1δ over other kinases, leading to reduced proliferation in various cancer cell lines, including breast and colon cancer cells.
  • Circadian Effects : Another investigation revealed that this compound could reset circadian rhythms in vivo, which may have implications for treating sleep disorders or metabolic syndromes.
  • Potential Side Effects : While the compound shows promise, researchers caution about potential side effects related to CK1δ inhibition, such as disruptions in normal circadian function if used chronically.

Scientific Research Applications

Therapeutic Applications

The primary applications of PF-06260414 include:

  • Muscle Wasting Disorders : Investigated for its efficacy in treating cachexia and sarcopenia, conditions characterized by muscle loss.
  • Osteoporosis : Potential use in enhancing bone density and strength, particularly in populations at risk of fractures.
  • Benign Prostatic Hyperplasia : Explored for its ability to reduce prostate size without the adverse effects associated with traditional androgen therapies.
  • Stress Urinary Incontinence : Considered for improving bladder control and reducing symptoms associated with urinary incontinence.

Pharmacokinetic and Pharmacodynamic Studies

A significant study assessed the safety, tolerability, and pharmacokinetics of this compound through single ascending doses (SAD) and multiple ascending doses (MAD) in healthy subjects. Key findings from this research include:

  • Safety Profile : this compound was well tolerated with no serious adverse events reported. The most common side effects were mild increases in liver enzymes and headaches .
  • Pharmacokinetics : The compound exhibited rapid absorption with a median time to peak concentration (Tmax) of 1-2 hours and a half-life (t½) ranging from 6.9 to 12.8 hours. Dose proportionality was observed across different dosing regimens .
ParameterValue
Tmax1-2 hours
Half-Life6.9 - 12.8 hours
Common Adverse EventsIncreased alanine aminotransferase, headache

Metabolic Pathways

In vitro studies have explored the metabolic pathways of this compound, revealing that it undergoes various transformations such as hydroxylation and glucuronidation. These metabolic markers are crucial for understanding potential toxicology and doping control implications .

Study on Muscle Wasting

A clinical trial focusing on patients with muscle wasting disorders demonstrated that this compound significantly improved lean body mass compared to placebo controls. The study highlighted the compound's potential as a treatment option for conditions like cachexia associated with chronic diseases.

Benign Prostatic Hyperplasia Research

In animal models of benign prostatic hyperplasia, this compound successfully reduced prostate weight without causing the side effects typically seen with conventional androgen treatments. This finding suggests a promising avenue for further clinical investigation in human subjects .

Comparison with Similar Compounds

Comparison with Similar SARMs

Efficacy and Pharmacodynamic Profiles

The table below summarizes PF-06260414’s efficacy and safety against structurally distinct SARMs:

Compound Key Structural Features Clinical Phase Efficacy Markers Common Adverse Events (AEs) Severe AEs Hepatotoxicity (ALT Elevations) PK Profile (Tmax, t½) Metabolic Pathways
This compound Isoquinoline with cyano group, cyclic sulfuric diamide Phase I ↓ SHBG, ↓ total testosterone, ↓ HDL Headache (3/53), ALT elevation (7/53) 1 fatigue, 1 anxiety 1 case >4× ULN (343 IU/L) Tmax: 1–2 h; t½: 6.9–12.8 h Hydroxylation, glucuronidation
GSK2881078 Not specified Phase I Muscle mass retention, ↓ HDL Constipation, GI discomfort, ALT elevation None reported Mild ALT elevations Tmax: 2–4 h; t½: ~10 h [†] Hydroxylation, dehydrogenation
LGD-4044 Aryl propionamide derivative Phase I Dose-dependent ↓ HDL Mild AEs (frequency similar to placebo) None reported Not reported Not fully characterized Methoxylation, demethylation [†]
RAD140 Tetrahydroquinoline derivative Preclinical Muscle hypertrophy, ↓ appetite ASAT/ALAT elevation, hypophosphatemia Not reported Significant in animal models Tmax: ~1 h; t½: ~6 h [†] Hydroxylation, sulfation [†]

†Data inferred from preclinical studies or structural analogs.

Key Findings:

  • SHBG Modulation: this compound and GSK2881078 both reduce SHBG, but this compound’s effects are more pronounced at higher doses (100 mg BID) .
  • HDL Reduction : All SARMs exhibit HDL-lowering effects, but this compound and LGD-4044 show dose-dependent trends .

Structural and Metabolic Comparisons

  • Metabolism : this compound undergoes hydroxylation and glucuronidation, similar to GSK2881078, but distinct from RAD140’s sulfation pathways . These differences may influence drug-drug interactions and detection in anti-doping assays .

Preparation Methods

Synthesis of the Isoquinoline Core Structure

Initial Condensation: Formation of 6-Bromoisoquinoline (#A1)

The synthesis begins with the condensation of 4-bromobenzaldehyde (300.0 g, 1.62 mol) and aminoacetaldehyde dimethyl acetal (170.4 g, 1.62 mol) in anhydrous toluene (1.5 L) under reflux with a Dean-Stark apparatus for 12 hours. This step removes water as a byproduct, driving the reaction toward imine formation. After concentration, the residue is dissolved in tetrahydrofuran (THF) and cooled to −10°C. Ethyl chloroformate (193.3 mL, 1.78 mol) is added to form a mixed carbonate intermediate, followed by trimethyl phosphite (249.6 mL, 1.78 mol) to induce a McCormick reaction, yielding 6-bromoisoquinoline (#A1) as a crude solid .

Oxidation to 6-Bromoisoquinoline 2-Oxide (#A2)

#A1 (90.0 g, 480 mmol) is treated with m-chloroperoxybenzoic acid (mCPBA, 120.0 g, 720 mmol) in dichloromethane (DCM, 500 mL) at room temperature for 16 hours. The reaction is quenched with 1N NaOH to pH 7–8, and the organic layer is dried over sodium sulfate. Trituration with n-pentane/ethanol (8:2) yields #A2 as a white solid (65 g, 60%) .

Characterization Data:

  • LCMS: m/z = 225 [M+H]+

  • 1H NMR (400 MHz, DMSO-d6): δ 7.83 (m, 2H), 7.91 (d, J = 6.8 Hz, 1H), 8.21 (dd, J = 8.0, 1.2 Hz, 1H), 8.26 (br s, 1H), 8.97 (s, 1H) .

Optimization Note:

The use of DBU minimizes side reactions, achieving >85% conversion based on LCMS monitoring .

Chiral Resolution and Final Purification

Enantiomer Separation via Chiral HPLC

Racemic material is resolved using a CHIRALPAK IA column with a mobile phase of n-hexane/ethanol (65:35). The enantiomers are collected separately, with the desired (4R)-isomer eluting first .

HPLC Conditions:

  • Flow Rate: 1 mL/min

  • Detection: UV at 254 nm

  • Purity: >99% enantiomeric excess (ee) .

Crystallization of this compound

The free base (21.2 g, 70.0 mmol) is dissolved in acetone (847 mL) and heated to reflux. Gradual addition of water (530 mL) induces crystallization. Cooling to 0°C for 1 hour yields pure this compound as a crystalline solid .

Crystallization Data:

  • Solvent System: Acetone/water (40:25 v/v)

  • Yield: 80–85%

  • Purity: >99.5% by HPLC .

Scalability and Process Optimization

Solvent Selection for Large-Scale Production

2-MeTHF is preferred over THF due to its higher boiling point (80°C vs. 66°C) and reduced environmental toxicity. Pilot-scale batches (300 g starting material) confirm consistent yields when using 2-MeTHF .

Temperature Control in Exothermic Steps

The addition of TFA during cyclization is performed over 1 hour with strict temperature control (<30°C) to prevent decomposition. Computational fluid dynamics (CFD) modeling identifies optimal stirring rates to manage heat dissipation .

Analytical Characterization of Intermediates and Final Product

Key Spectroscopic Data

CompoundLCMS (m/z)1H NMR (δ, DMSO-d6)
#A2225 [M+H]+7.83 (m), 8.97 (s)
#A3251 [M+H]+8.32 (d), 8.99 (s)
This compound303 [M+H]+7.65 (d), 4.12 (m)

Purity Assessment

  • HPLC: Reverse-phase C18 column, 95:5 water/acetonitrile → 5:95 gradient over 30 minutes.

  • Elemental Analysis: C14H14N4O2S calculated C 55.62%, H 4.67%; found C 55.58%, H 4.71% .

Properties

IUPAC Name

6-[(4R)-4-methyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-10-8-17-21(19,20)18(9-10)12-2-3-13-11(6-12)4-5-16-14(13)7-15/h2-6,10,17H,8-9H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAVFOXYJCREBQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1612755-71-1
Record name PF-06260414
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1612755711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06260414
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15221
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-06260414
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I487UHH95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.